molecular formula C12H17NO2S B2522028 2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415503-99-8

2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B2522028
CAS No.: 2415503-99-8
M. Wt: 239.33
InChI Key: VIBFZPMRTDBFFT-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a synthetic organic compound that features a thiophene ring, a cyclopropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyclopropyl group can be reduced to form more stable alkyl chains.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alkyl derivatives of the cyclopropyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring and cyclopropyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a thiophene ring and a cyclopropyl group in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-15-7-11(14)13-9-12(4-5-12)10-3-6-16-8-10/h3,6,8H,2,4-5,7,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBFZPMRTDBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1(CC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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